Butanamide, N,N'-(3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(3-oxo-
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Overview
Description
4,4’-Bis(acetoacetamido)-3,3’-dimethoxybiphenyl: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two acetoacetamido groups and two methoxy groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(acetoacetamido)-3,3’-dimethoxybiphenyl typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Functionalization: The biphenyl core is functionalized by introducing acetoacetamido groups and methoxy groups. This can be achieved through a series of reactions, including Friedel-Crafts acylation and subsequent substitution reactions.
Reaction Conditions: The reactions are typically carried out under controlled conditions, such as specific temperatures and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of 4,4’-Bis(acetoacetamido)-3,3’-dimethoxybiphenyl may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Bis(acetoacetamido)-3,3’-dimethoxybiphenyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the acetoacetamido groups to other functional groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4,4’-Bis(acetoacetamido)-3,3’-dimethoxybiphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Bis(acetoacetamido)-3,3’-dimethoxybiphenyl involves its interaction with specific molecular targets. The acetoacetamido groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
4,4’-Bis(dimethylamino)benzophenone: Known for its use in dye synthesis and as a photoinitiator.
4,4’-Bis(diethylamino)benzophenone: Similar to the dimethylamino derivative but with different alkyl groups.
Uniqueness: 4,4’-Bis(acetoacetamido)-3,3’-dimethoxybiphenyl is unique due to the presence of both acetoacetamido and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.
Properties
CAS No. |
4104-12-5 |
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Molecular Formula |
C22H24N2O6 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
N-[2-methoxy-4-[3-methoxy-4-(3-oxobutanoylamino)phenyl]phenyl]-3-oxobutanamide |
InChI |
InChI=1S/C22H24N2O6/c1-13(25)9-21(27)23-17-7-5-15(11-19(17)29-3)16-6-8-18(20(12-16)30-4)24-22(28)10-14(2)26/h5-8,11-12H,9-10H2,1-4H3,(H,23,27)(H,24,28) |
InChI Key |
QCGJBSHPJVTZSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)CC(=O)C)OC)OC |
Origin of Product |
United States |
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